molecular formula C19H18BrNO4 B11452652 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11452652
M. Wt: 404.3 g/mol
InChI Key: BDYCAFFCCSRXRD-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a bromophenyl group, two methoxy groups, and a dioxolo ring fused to the isoquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a precursor compound, such as 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde, using acid-mediated cyclization or the Heck reaction . The reaction conditions often include the use of strong acids or palladium catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted isoquinolines with different functional groups.

Scientific Research Applications

5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. Its ability to bind to specific receptors or enzymes can lead to the discovery of new drugs.

    Medicine: The compound’s pharmacological properties are investigated for potential use in treating various diseases. Its structural similarity to other bioactive molecules makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-4,9-DIMETHOXY-7-METHYL-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, allows for unique interactions in chemical reactions and biological systems, setting it apart from other isoquinoline derivatives.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C19H18BrNO4/c1-10-8-13-14(15(21-10)11-4-6-12(20)7-5-11)17(23-3)19-18(16(13)22-2)24-9-25-19/h4-7,10H,8-9H2,1-3H3

InChI Key

BDYCAFFCCSRXRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C3C(=C2OC)OCO3)OC)C(=N1)C4=CC=C(C=C4)Br

Origin of Product

United States

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